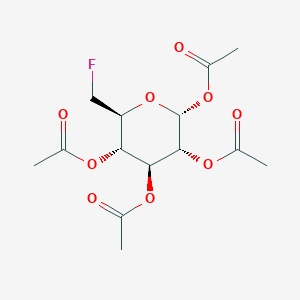![molecular formula C11H7ClO4S B13828464 Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate CAS No. 478400-02-1](/img/structure/B13828464.png)
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate is a chemical compound with the molecular formula C11H7ClO4S and a molecular weight of 270.68888 g/mol. This compound is known for its unique structure, which includes a thieno[2,3-F][1,3]benzodioxole core with a chlorine atom at the 7th position and a methyl ester group at the 6th position. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate typically involves the following steps:
Formation of the Thieno[2,3-F][1,3]benzodioxole Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-F][1,3]benzodioxole core.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6th position to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thieno[2,3-F][1,3]benzodioxole derivatives.
Scientific Research Applications
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate can be compared with other similar compounds, such as:
Methyl 7-bromothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 7-fluorothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 7-iodothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Properties
CAS No. |
478400-02-1 |
|---|---|
Molecular Formula |
C11H7ClO4S |
Molecular Weight |
270.69 g/mol |
IUPAC Name |
methyl 7-chlorothieno[2,3-f][1,3]benzodioxole-6-carboxylate |
InChI |
InChI=1S/C11H7ClO4S/c1-14-11(13)10-9(12)5-2-6-7(16-4-15-6)3-8(5)17-10/h2-3H,4H2,1H3 |
InChI Key |
AJSYYVMAAHXWRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC3=C(C=C2S1)OCO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


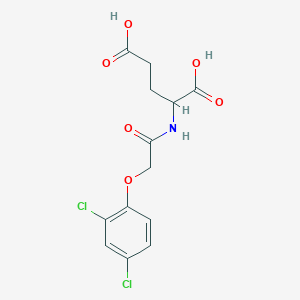
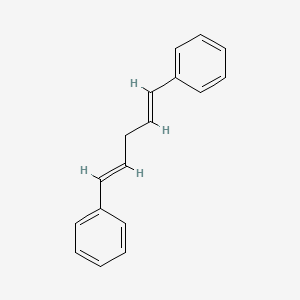
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
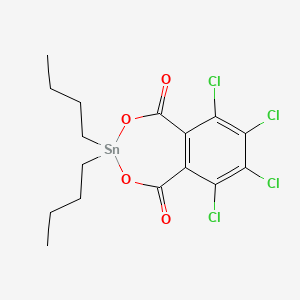
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
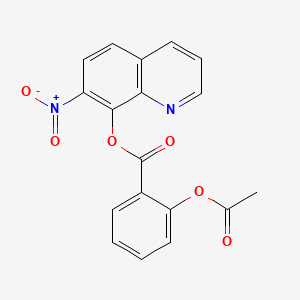
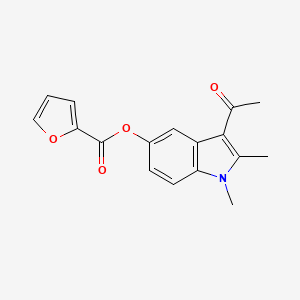
![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)

